molecular formula C16H10F3N3O2 B7466035 2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B7466035
M. Wt: 333.26 g/mol
InChI Key: DEXQAIBKQQIWPO-UHFFFAOYSA-N
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Description

2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have a unique mechanism of action that makes it useful in different biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the inhibition of specific enzymes that are involved in different biochemical processes. This compound has been found to inhibit the activity of enzymes such as proteases, kinases, and phosphatases, which are involved in different cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide are dependent on the specific enzymes that it inhibits. This compound has been found to have potential applications in the treatment of different diseases such as cancer, diabetes, and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments include its unique mechanism of action, its specificity for different enzymes, and its potential applications in different fields of research. However, the limitations of using this compound include its potential toxicity, its limited solubility, and its high cost.

Future Directions

There are several future directions for the research on 2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. These include the development of new derivatives of this compound with improved properties, the identification of new enzymes that can be targeted by this compound, and the evaluation of its potential applications in different fields of research such as agriculture and environmental science.
In conclusion, 2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a unique chemical compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and tools for studying different biochemical processes.

Synthesis Methods

The synthesis of 2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the reaction of 2,4-difluoro-N-(benzoyl)benzamide with 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-amine in the presence of a specific catalyst. The reaction takes place in a solvent mixture of ethanol and water, and the product is obtained after purification.

Scientific Research Applications

The unique chemical structure of 2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide makes it useful in various scientific research applications. This compound has been found to have potential applications in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. It has also been found to have applications in the field of biochemistry, where it can be used as a tool for studying different biochemical processes.

properties

IUPAC Name

2,4-difluoro-N-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O2/c17-9-5-6-11(13(19)7-9)16(23)20-8-14-21-15(22-24-14)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXQAIBKQQIWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CNC(=O)C3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

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